molecular formula C10H10BrN3 B13157213 1-(3-Bromobenzyl)-1H-pyrazol-4-amine

1-(3-Bromobenzyl)-1H-pyrazol-4-amine

Cat. No.: B13157213
M. Wt: 252.11 g/mol
InChI Key: MDLASRUJQAWSMW-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-1H-pyrazol-4-amine is an organic compound that features a bromobenzyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-1H-pyrazol-4-amine typically involves the reaction of 3-bromobenzyl bromide with 4-aminopyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the amine group of the pyrazole attacks the bromobenzyl bromide, leading to the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction can lead to the formation of dehalogenated products or other reduced forms.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of dehalogenated or hydrogenated products.

Scientific Research Applications

1-(3-Bromobenzyl)-1H-pyrazol-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-1H-pyrazol-4-amine largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it could inhibit tubulin polymerization, affecting cell division and exhibiting anticancer properties .

Comparison with Similar Compounds

    1-(4-Bromobenzyl)-1H-pyrazol-4-amine: Similar structure but with the bromine atom at the para position.

    1-(3-Chlorobenzyl)-1H-pyrazol-4-amine: Chlorine instead of bromine.

    1-(3-Bromobenzyl)-1H-imidazol-4-amine: Imidazole ring instead of pyrazole.

Uniqueness: 1-(3-Bromobenzyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the bromine atom and the pyrazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing targeted therapies and advanced materials .

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H10BrN3/c11-9-3-1-2-8(4-9)6-14-7-10(12)5-13-14/h1-5,7H,6,12H2

InChI Key

MDLASRUJQAWSMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CN2C=C(C=N2)N

Origin of Product

United States

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